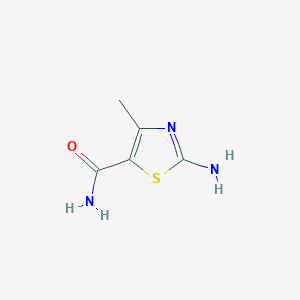

2-Amino-4-methyl-thiazole-5-carboxylic acid amide

説明

2-Amino-4-methyl-thiazole-5-carboxylic acid amide is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 2, a methyl group at position 4, and a carboxamide moiety at position 3. This structure confers unique physicochemical and biological properties, making it a scaffold of interest in medicinal chemistry and agrochemical research.

Synthesis: The compound is typically synthesized via cyclization of ethyl 2-bromoacetoacetate with thiourea under free-radical initiation (e.g., benzoyl peroxide) to form the ethyl ester intermediate, followed by hydrolysis and amidation . Alternative routes involve coupling activated esters with amines using reagents like EDC/HOBt .

特性

IUPAC Name |

2-amino-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-2-3(4(6)9)10-5(7)8-2/h1H3,(H2,6,9)(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAXMXNQWKHRMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Structural Characterization

- NMR spectroscopy : 1H NMR of the amide derivative exhibits a singlet for the methyl group at δ 2.3 ppm and a broad singlet for the primary amine at δ 6.8 ppm. The carboxamide carbonyl resonates at δ 168–170 ppm in 13C NMR.

- LC-MS : Electrospray ionization (ESI) mass spectrometry confirms the molecular ion peak at m/z 172.03 [M+H]+.

Purity Optimization

- Recrystallization : Ethanol-water (3:1) mixtures achieve >98% purity, as determined by HPLC with UV detection at 254 nm.

- Chromatography : Silica gel chromatography (ethyl acetate:hexane, 1:1) resolves residual thiourea byproducts.

Comparative Analysis of Synthetic Routes

Applications in Drug Development

The amide derivative serves as a key intermediate in dasatinib (SPRYCEL®), a Bcr-Abl tyrosine kinase inhibitor for leukemia therapy. Its structural flexibility also enables exploration in antidiabetic agents, as demonstrated by its role in improving insulin sensitivity and reducing oxidative stress in streptozotocin-induced diabetic models.

化学反応の分析

Types of Reactions

2-Amino-4-methyl-thiazole-5-carboxylic acid amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid amide group to an amine or other functional groups.

Substitution: The amino group and the carboxylic acid amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

科学的研究の応用

Chemical Properties and Structure

The compound features a thiazole ring, characterized by the presence of nitrogen and sulfur atoms, along with an amino group and a carboxylic acid amide functional group. Its molecular formula is with a molecular weight of approximately 157.2 g/mol. The unique structural arrangement contributes to its diverse chemical properties and potential biological activities .

Biological Activities

Research indicates that 2-amino-4-methyl-thiazole-5-carboxylic acid amide exhibits several biological activities:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Mycobacterium tuberculosis. Modifications of this compound have led to derivatives that possess excellent activity against M. tuberculosis H37Rv, with minimal inhibitory concentrations (MICs) as low as 0.06 µg/ml .

- Antiviral Properties : It has been investigated for its potential as an antiviral agent. Studies have identified derivatives of this compound that inhibit key enzymes involved in viral replication, making it a candidate for further development in antiviral therapies .

- Antitumor Activity : The compound's derivatives have also been screened for antitumor properties, showcasing effectiveness in inhibiting cancer cell proliferation .

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of this compound, emphasizing efficiency and yield:

- Bromination and Cyclization : A method involves a one-pot reaction using acetoacetic ester and N-bromosuccinimide in a solvent mixture of water and tetrahydrofuran, followed by the addition of various thiourea derivatives to yield the target compound. This method simplifies the synthesis process while maintaining high purity and yield (up to 76%) .

- Modification of Natural Compounds : Researchers have modified naturally occurring antibiotics like thiolactomycin to derive compounds based on the thiazole scaffold, enhancing their pharmacological properties while ensuring easier synthesis .

Case Study 1: Antitubercular Agents

A study focused on developing new compounds based on the 2-amino-4-methyl-thiazole-5-carboxylate scaffold demonstrated that specific derivatives exhibited superior activity against M. tuberculosis compared to traditional antibiotics. The incorporation of different substituents at the 5-position significantly influenced their effectiveness .

Case Study 2: Antiviral Inhibition

Another investigation explored the potential of derivatives of this compound as inhibitors of viral enzymes. The study highlighted that certain modifications enhanced binding affinity and specificity towards target enzymes involved in viral replication processes .

作用機序

The mechanism of action of 2-Amino-4-methyl-thiazole-5-carboxylic acid amide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied.

類似化合物との比較

Substituent Variations on the Thiazole Ring

Key Observations :

- Its absence in 4-methylthiazole-5-carboxylic acid results in reduced inhibitory activity .

- Trifluoromethyl Substitution : The CF₃ group in 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid increases lipophilicity and bioactivity, making it a potent fungicide precursor .

- Ethylamino Modification: Substituting the amino group with ethylamino (as in 2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid) improves solubility but may reduce target specificity .

Variations in the Carboxamide Group

Key Observations :

- Pyridinyl Amide : Substitution with a 4-pyridinyl group (as in 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide) introduces basicity, favoring interactions with charged enzyme pockets .

- Activity Trade-offs : The unsubstituted amide in the target compound shows lower inhibitory activity compared to its parent acid, likely due to reduced electrophilicity .

Table 3: Comparative Physicochemical Properties

生物活性

2-Amino-4-methyl-thiazole-5-carboxylic acid amide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies from various research findings.

This compound is characterized by its thiazole ring structure, which contributes to its biological activity. The synthesis typically involves cyclization reactions of appropriate precursors, often utilizing solvents like ethyl alcohol and reagents such as iodine for optimal yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study identified derivatives of this compound with significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.06 µg/ml, demonstrating effectiveness greater than traditional antibiotics like isoniazid .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Pathogen | MIC (µg/ml) |

|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH enzyme | 0.95 |

Anticancer Activity

The compound has also been investigated for anticancer properties. Studies have shown that it inhibits key protein kinases involved in cancer cell proliferation, including EGFR and HER2. In vitro assays demonstrated significant growth inhibition in various cancer cell lines, with IC50 values indicating potent activity .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 0.126 | EGFR inhibition, apoptosis induction |

| MCF7 (Breast Cancer) | 17.02 | Cell cycle arrest at G2/M phase |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This includes:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes critical in bacterial cell wall synthesis and cancer cell proliferation.

- Cell Signaling Disruption : It interferes with signaling pathways by inhibiting receptor tyrosine kinases, leading to reduced cell growth and increased apoptosis in cancer cells .

Case Studies

- Tuberculosis Treatment : A recent study focused on the modification of thiazole derivatives to enhance their efficacy against M. tuberculosis. The results indicated that certain derivatives not only retained antimicrobial activity but also showed a novel mechanism of action that could be exploited for drug development .

- Cancer Therapeutics : In preclinical models, compounds derived from this compound demonstrated significant tumor reduction in xenograft models of breast cancer, suggesting potential for further clinical investigation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 2-amino-4-methyl-thiazole-5-carboxylic acid amide?

- Methodology :

- Cyclization : React 2-bromo-ethylacetoacetate with thiourea under reflux conditions to form the thiazole core .

- Amination and Protection : Protect the amino group via acetylation or benzoylation to stabilize intermediates (e.g., using acetic anhydride or benzoyl chloride) .

- Hydrolysis and Amidation : Hydrolyze the ester group (e.g., ethyl ester) to carboxylic acid using NaOH/HCl, followed by coupling with amines via carbodiimide-based reagents (e.g., EDC/HOBt) .

Q. How can researchers characterize this compound and its intermediates?

- Spectroscopic Techniques :

- 1H/13C NMR : Confirm substituent positions (e.g., methyl at C4, amide at C5) and detect tautomeric forms .

- HRMS : Validate molecular formula (e.g., [M+H]+ peaks for derivatives) .

Q. What preliminary biological screening approaches are applicable?

- In Vitro Assays :

- Enzyme inhibition (e.g., caspase-1 for anti-inflammatory studies) using fluorogenic substrates .

- Antimicrobial activity via microdilution assays (MIC determination against Gram+/− bacteria) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

- Catalyst-Free Approaches : Use aqueous ethanol as a green solvent to avoid metal contamination, achieving yields >80% .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 120°C) while maintaining regioselectivity .

- Statistical Optimization : Apply factorial design (e.g., varying temperature, solvent ratio) to identify critical parameters .

Q. How to resolve contradictions in spectral data interpretation?

- Case Study : Discrepancies in NMR signals for tautomeric forms (e.g., thione vs. thiol).

- Solution : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) .

Q. What computational strategies predict structure-activity relationships (SAR)?

- Docking Studies : Model interactions with target proteins (e.g., caspase-1 active site) using AutoDock Vina .

- QSAR Models : Train regression models on derivative libraries (e.g., substituent effects on IC50) .

- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .

Q. How to address low bioactivity in lead derivatives?

- Structural Modifications :

- Core Optimization : Introduce electron-withdrawing groups (e.g., -NO2 at C4) to enhance electrophilicity .

- Side Chain Diversification : Replace amide with sulfonamide or urea moieties to improve solubility .

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。